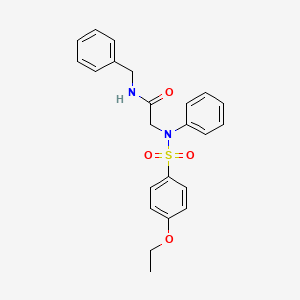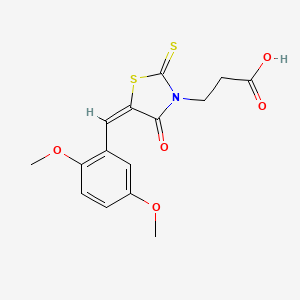![molecular formula C21H22N4O5S3 B11615620 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615620.png)
3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(Z)-[3-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-2-[(tétrahydrofuran-2-ylméthyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one est un composé organique complexe avec une structure unique qui comprend plusieurs cycles hétérocycliques et des groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-2-[(tétrahydrofuran-2-ylméthyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one implique plusieurs étapes. Une voie de synthèse courante inclut la cyclisation d'un β-cétonitrile avec du 3-hydrazinyltétrahydrothiophène-1,1-dioxyde sous reflux avec de l'acide acétique et de l'éthanol . Cet intermédiaire est ensuite mis à réagir avec du chlorure de chloroacétyle pour former le composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse implique probablement des étapes similaires à celles utilisées en laboratoire, mises à l'échelle pour s'adapter à des quantités plus importantes et optimisées pour l'efficacité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : La présence d'atomes de soufre et d'azote dans la structure la rend sensible aux réactions d'oxydation.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés.
Substitution : Les groupes fonctionnels du composé peuvent être substitués par d'autres groupes pour modifier ses propriétés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurelles uniques et son potentiel en tant que bloc de construction pour des molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, le potentiel du composé en tant que molécule biologiquement active est exploré. Il peut présenter diverses activités biologiques, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine
En chimie médicinale, le composé est étudié pour ses applications thérapeutiques potentielles. Sa structure complexe permet des interactions avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Mécanisme d'action
Le mécanisme d'action de 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-2-[(tétrahydrofuran-2-ylméthyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
3-[(5Z)-4-OXO-5-[(4-OXO-2-{[(OXOLAN-2-YL)METHYL]AMINO}-4H-PYRIDO[12-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxo and amino groups can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Éthers de N-(1-(1,1-dioxidotetrahydrothiophène-3-yl)-3-méthyl-1H-pyrazol-5-yl)acétamide
- Dérivés de (Z)-5-((1,3-diphényl-1H-pyrazol-4-yl)méthylène)-3-((1-phényl-1H-1,2,3-triazol-4-yl substitué)méthyl)thiazolidine-2,4-dione
Unicité
L'unicité de 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophène-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]méthyl}-2-[(tétrahydrofuran-2-ylméthyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one réside dans sa structure complexe, qui comprend plusieurs cycles hétérocycliques et des groupes fonctionnels.
Propriétés
Formule moléculaire |
C21H22N4O5S3 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N4O5S3/c26-19-15(10-16-20(27)25(21(31)32-16)13-6-9-33(28,29)12-13)18(22-11-14-4-3-8-30-14)23-17-5-1-2-7-24(17)19/h1-2,5,7,10,13-14,22H,3-4,6,8-9,11-12H2/b16-10- |
Clé InChI |
DDEVCUOVRQDDQR-YBEGLDIGSA-N |
SMILES isomérique |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5 |
SMILES canonique |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615546.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615558.png)
![3-amino-6-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11615562.png)

![Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11615575.png)
![ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate](/img/structure/B11615576.png)
![(6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11615581.png)
![4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazep in-10-yl]-4-oxo-butyric acid](/img/structure/B11615595.png)
![(5Z)-3-(4-methylbenzyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11615603.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11615606.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoyl]glycine](/img/structure/B11615614.png)
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl 3,4-dichlorobenzoate](/img/structure/B11615619.png)
![3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615621.png)
